3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Overview
Description
3,5-Dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes two cyclopropyl groups and a pyrrolidinylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are still being explored. It has shown potential as a bioactive molecule in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to determine the medicinal properties of 3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole. It may have applications in the treatment of various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in specialized applications.
Mechanism of Action
The mechanism by which 3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole exerts its effects is still under investigation. It is believed to interact with specific molecular targets and pathways, although the exact mechanisms are yet to be fully elucidated.
Comparison with Similar Compounds
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole: This compound is structurally similar but lacks the cyclopropyl groups.
1-(Pyrrolidin-2-ylmethyl)pyrrolidine: Another related compound with a pyrrolidinylmethyl group but without the pyrazole ring.
Uniqueness: 3,5-Dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole stands out due to its unique combination of cyclopropyl groups and pyrrolidinylmethyl moiety, which may confer distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-12(15-7-1)9-17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTBSKUVHMOYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=CC(=N2)C3CC3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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